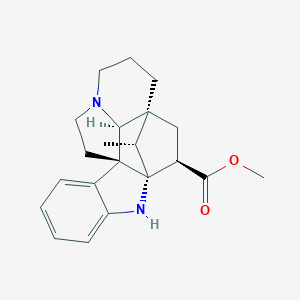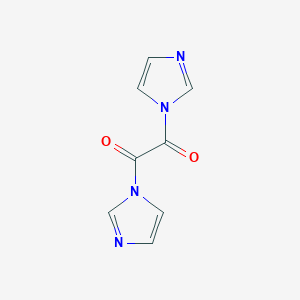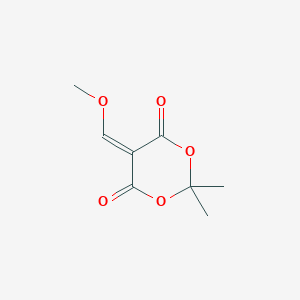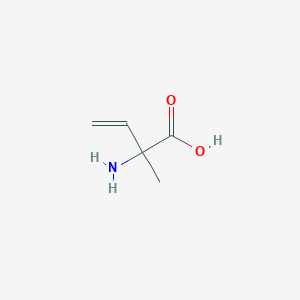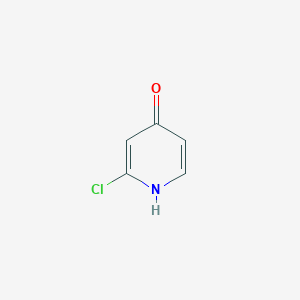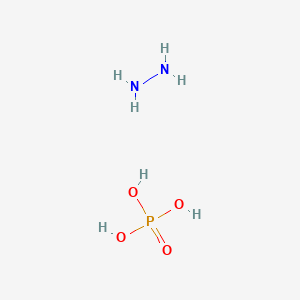
Hydrazine, phosphate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine phosphate (1:1), also known as hydrazinium phosphate, is a white crystalline powder that is highly soluble in water. It is commonly used in scientific research as a reducing agent, a stabilizer, and a precursor to other chemicals. Hydrazine phosphate is also used in the production of rocket fuels, pharmaceuticals, and pesticides.
Applications De Recherche Scientifique
Hydrazine phosphate has a wide range of scientific research applications. It is commonly used as a reducing agent in the synthesis of nanoparticles, such as gold and silver nanoparticles. Hydrazine phosphate is also used as a stabilizer in the production of colloidal suspensions.
Mécanisme D'action
Hydrazine phosphate acts as a reducing agent by donating electrons to other chemicals. This process reduces the oxidation state of the other chemical, which can lead to the formation of new compounds. Hydrazine phosphate is also a strong nucleophile, which means it can react with electrophiles to form new compounds.
Effets Biochimiques Et Physiologiques
Hydrazine phosphate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, such as bacteria and fungi. Hydrazine phosphate has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrazine phosphate has a number of advantages for lab experiments. It is a relatively inexpensive chemical that is readily available. It is also stable and easy to handle. However, hydrazine phosphate is highly toxic and can be dangerous if not handled properly. It is also highly reactive and can be difficult to control in certain experiments.
Orientations Futures
There are many future directions for research involving hydrazine phosphate. One area of research is the synthesis of new nanoparticles using hydrazine phosphate as a reducing agent. Another area of research is the development of new drugs and pharmaceuticals using hydrazine phosphate as a precursor. Additionally, there is potential for hydrazine phosphate to be used in the production of new materials, such as polymers and ceramics.
In conclusion, hydrazine phosphate (1:1) is a versatile chemical compound that has many scientific research applications. Its unique properties make it a valuable tool for researchers in a wide range of fields. As research continues, there is potential for new discoveries and innovations using hydrazine phosphate.
Méthodes De Synthèse
Hydrazine phosphate can be synthesized by reacting hydrazine hydrate with phosphoric acid. The reaction produces hydrazine phosphate and water. The chemical equation for the reaction is:
N2H4.H2O + H3PO4 → N2H5HPO4 + H2O
Propriétés
Numéro CAS |
15823-35-5 |
|---|---|
Nom du produit |
Hydrazine, phosphate (1:1) |
Formule moléculaire |
H7N2O4P |
Poids moléculaire |
130.04 g/mol |
Nom IUPAC |
hydrazine;phosphoric acid |
InChI |
InChI=1S/H4N2.H3O4P/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |
Clé InChI |
VFTOLAKHPLTCIF-UHFFFAOYSA-N |
SMILES |
NN.OP(=O)(O)O |
SMILES canonique |
NN.OP(=O)(O)O |
Autres numéros CAS |
15823-35-5 |
Numéros CAS associés |
302-01-2 (Parent) |
Synonymes |
hydrazinium dihydrogen phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
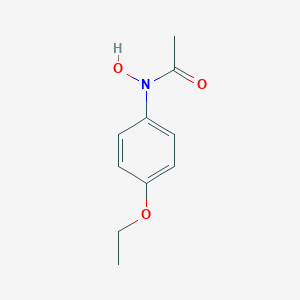
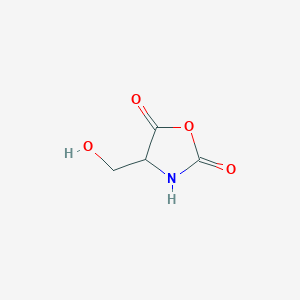
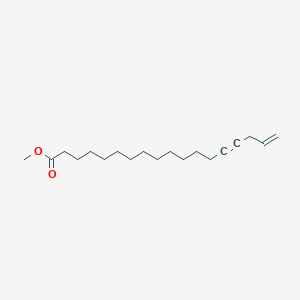
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
